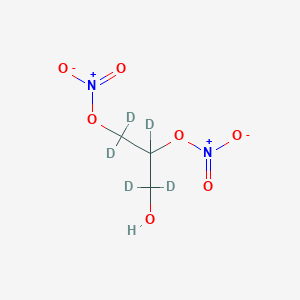
1,2-Dinitroglycerin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dinitroglycerin-d5, auch bekannt als 3-Hydroxypropan-1,2-diyl-1,1,2,3,3-d5-dinitrat, ist ein deuteriummarkiertes Derivat von 1,2-Dinitroglycerin. Diese Verbindung zeichnet sich durch den Austausch von Wasserstoffatomen durch Deuterium aus, einem stabilen Isotop des Wasserstoffs. Die Summenformel von this compound lautet C3HD5N2O7, und es hat ein Molekulargewicht von 187,12 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,2-Dinitroglycerin-d5 kann durch Nitrierung von Glycerin-d5 synthetisiert werden. Der Prozess beinhaltet die Reaktion von Glycerin-d5 mit einer Nitriermischung, die typischerweise aus konzentrierter Salpetersäure und Schwefelsäure besteht. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um eine Zersetzung zu verhindern und die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren, um präzise Kontrolle über die Reaktionsbedingungen wie Temperatur und Konzentration der Reaktanten zu gewährleisten. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um die gewünschte Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
1,2-Dinitroglycerin-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Nitroverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Nitrogruppen durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.
Substitution: Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden für nucleophile Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nitro-, Amino- und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
1,2-Dinitroglycerin-d5 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Methodenentwicklung und -validierung verwendet.
Biologie: Wird in Stoffwechselstudien eingesetzt, um das Schicksal von Nitroglycerin in biologischen Systemen zu verfolgen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um den Metabolismus und die Verteilung von Nitroglycerin zu verstehen.
Industrie: Anwendung bei der Entwicklung von Sprengstoffen und Treibmitteln aufgrund seiner energetischen Eigenschaften
5. Wirkmechanismus
Der Wirkmechanismus von this compound ähnelt dem von Nitroglycerin. Es wirkt als Vasodilatator, indem es beim Metabolismus Stickstoffmonoxid (NO) freisetzt. Stickstoffmonoxid aktiviert die Guanylatcyclase, was zu einem Anstieg des cyclic guanosine monophosphates (cGMP) führt. Dies führt zur Entspannung von glatten Muskelzellen und Vasodilatation. Die primären molekularen Zielstrukturen sind die glatten Muskelzellen in den Blutgefäßen .
Wirkmechanismus
The mechanism of action of 1,2-Dinitroglycerin-d5 is similar to that of nitroglycerin. It acts as a vasodilator by releasing nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the smooth muscle cells in blood vessels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Dinitroglycerin: Die nicht-deuterierte Form von 1,2-Dinitroglycerin-d5.
1,3-Dinitroglycerin: Ein Isomer von 1,2-Dinitroglycerin mit den Nitrogruppen an verschiedenen Kohlenstoffatomen.
1-Mononitroglycerin: Ein mononitriertes Derivat von Glycerin.
2-Mononitroglycerin: Ein weiteres mononitriertes Derivat von Glycerin
Einzigartigkeit
This compound ist einzigartig aufgrund des Vorhandenseins von Deuteriumatomen, was es in Tracing-Studien und analytischen Anwendungen nützlich macht. Die Deuteriummarkierung liefert eindeutige massenspektrometrische Signaturen, die die genaue Quantifizierung und Analyse von Stoffwechselwegen unterstützen .
Eigenschaften
Molekularformel |
C3H6N2O7 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
GFVHBTOOPNJKLV-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O |
Kanonische SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















